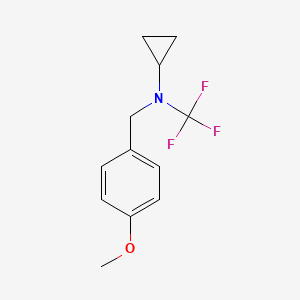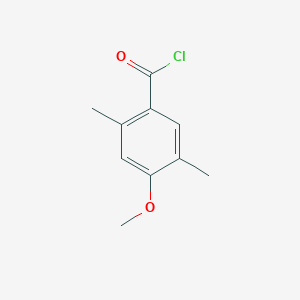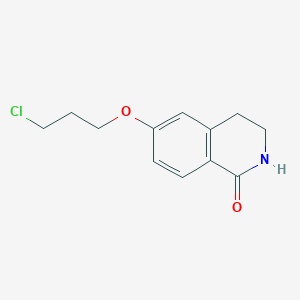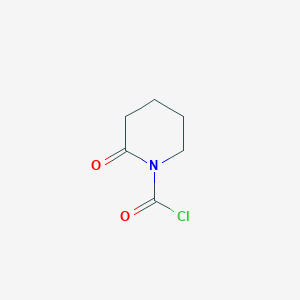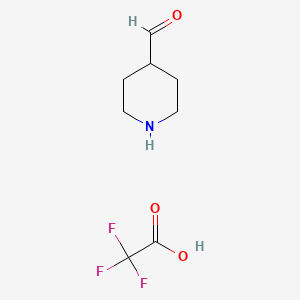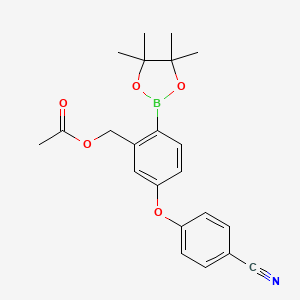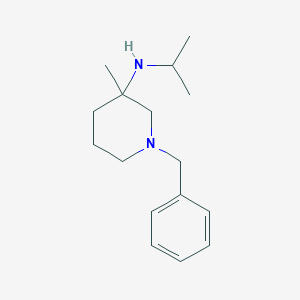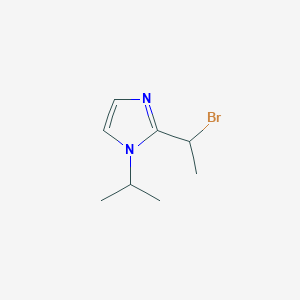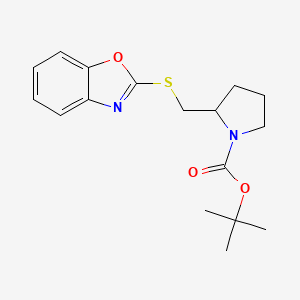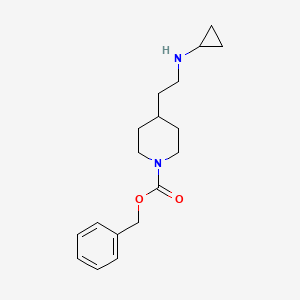
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione is an organic compound with the molecular formula C30H42O4 and a molecular weight of 466.65 g/mol . This compound is known for its high thermal stability and solubility, making it a valuable intermediate in organic synthesis[2][1].
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione typically involves the reaction of phenol with bromoacetyl bromide under basic conditions to form 1,2-bis(3-bromophenyl)ethane-1,2-dione. This intermediate then undergoes Ullmann condensation with 2-ethylhexanol to yield the desired product[2][1].
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity[2][1].
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid[][1].
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Halogenated or nitrated aromatic compounds[][1]
Aplicaciones Científicas De Investigación
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials and polymers[2][1].
Mecanismo De Acción
The mechanism of action of 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione: Similar structure but with octyloxy groups instead of 2-ethylhexyloxy groups[][1].
1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Contains trifluoromethyl groups, leading to different chemical properties.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Features methoxy groups, affecting its reactivity and applications.
Uniqueness
1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione is unique due to its specific substituents, which confer distinct solubility, stability, and reactivity properties. These characteristics make it particularly valuable in specialized applications where other similar compounds may not perform as effectively[2][1].
[2][1]: ChemBK : X-MOL : ChemicalBook : ChemBK : CNReagent
Propiedades
Fórmula molecular |
C30H42O4 |
|---|---|
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
1,2-bis[3-(2-ethylhexoxy)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C30H42O4/c1-5-9-13-23(7-3)21-33-27-17-11-15-25(19-27)29(31)30(32)26-16-12-18-28(20-26)34-22-24(8-4)14-10-6-2/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3 |
Clave InChI |
UOUHIDKSNWEWPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)
